molecular formula C6H6ClN3O2 B6360141 3-Chloro-4-nitro-1,2-benzenediamine CAS No. 143334-90-1

3-Chloro-4-nitro-1,2-benzenediamine

Cat. No. B6360141
CAS RN: 143334-90-1
M. Wt: 187.58 g/mol
InChI Key: HTCAKBVBBFHHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-nitro-1,2-benzenediamine is an organic compound with the chemical formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It appears as a white to brown solid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-nitro-1,2-benzenediamine consists of a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-nitro-1,2-benzenediamine are not fully available. It is known to be a white to brown solid , but other properties such as melting point, boiling point, density, refractive index, and flash point are not specified .

Scientific Research Applications

Synthesis of Benzimidazoles and Quinoxalines

A significant application of 3-Chloro-4-nitro-1,2-benzenediamine is in the synthesis of various heterocyclic compounds. Tian and Grivas (1992) demonstrated the use of 3-nitro-1,2-benzenediamines in synthesizing 2-methyl-4-nitrobenzimidazoles, an important class of organic compounds with various applications in medicinal chemistry (Tian & Grivas, 1992). Another study by Sundberg and Ellis (1982) explored the acid-catalyzed cyclizative condensation of halopyridines with 1,2-benzenediamines, highlighting the use of 4-nitro-1,2-benzenediamine in forming pyrido[1,2‐a]benzimidazoles (Sundberg & Ellis, 1982).

Synthesis of Quinoxaline Derivatives

The compound is also involved in the synthesis of quinoxaline derivatives. For instance, Tian and Grivas (1992) used 4-bromo- or 4-chloro-3-nitro-1,2-benzenediamines for the efficient synthesis of 6-halo-5-nitroquinoxalines (Tian & Grivas, 1992).

Role in Benzodiazepine Derivatives Synthesis

Pennini et al. (1988) used 4-chloro-1,2-benzenediamine in the synthesis of benzodiazepine derivatives, highlighting its utility in creating pharmacologically significant compounds (Pennini et al., 1988).

Applications in Sensing Technology

Roth et al. (2006) discussed the use of 2-nitro-1,4-benzenediamine-functionalized polymers as water-soluble UV-Vis-sensitive pH sensors, indicating the application of similar compounds in sensing technologies (Roth et al., 2006).

Analytical Applications in Hair Dye Analysis

Zong-ping (2012) utilized 2-nitro-p-benzenediamine, a related compound, in the HPLC determination of hair dyes, suggesting potential analytical applications of 3-Chloro-4-nitro-1,2-benzenediamine in similar contexts (Huang Zong-ping, 2012).

Safety and Hazards

Safety data for 3-Chloro-4-nitro-1,2-benzenediamine is currently unavailable online . It’s always important to handle chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

3-chloro-4-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCAKBVBBFHHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitro-1,2-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.